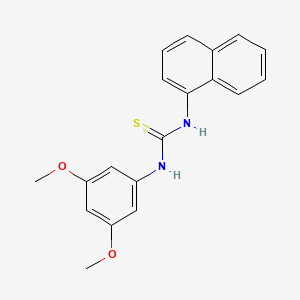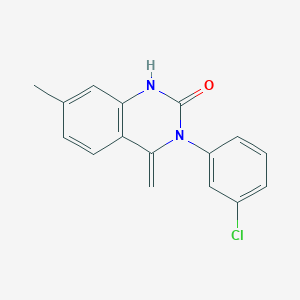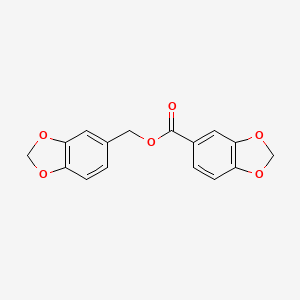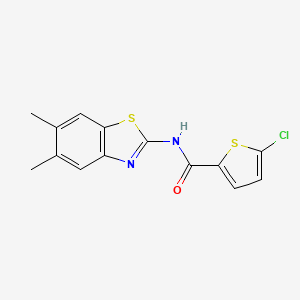![molecular formula C20H23N3O4 B5711347 3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide, also known as DHBMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHBMA belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. DHBMA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer cell growth and survival. Inhibition of HDACs by this compound leads to the activation of pro-apoptotic pathways and the inhibition of cell proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties and can inhibit the production of inflammatory cytokines. This compound has also been found to exhibit neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The synthesis of 3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide is relatively simple and can be performed using standard laboratory equipment. This compound is stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound is relatively insoluble in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several potential future directions for research on 3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Synthesis Methods
The synthesis of 3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide involves the reaction of mesityl hydrazine with 2,4-dihydroxybenzoyl chloride. The resulting product is then treated with butyryl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research.
Scientific Research Applications
3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been found to induce cell death in cancer cells by activating apoptosis pathways and inhibiting cell proliferation.
properties
IUPAC Name |
2,4-dihydroxy-N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-11-7-12(2)19(13(3)8-11)21-18(26)9-14(4)22-23-20(27)16-6-5-15(24)10-17(16)25/h5-8,10,24-25H,9H2,1-4H3,(H,21,26)(H,23,27)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBQDYYYNUGFRI-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)O)O)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)



![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)
![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)

![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)

![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)